molecular formula C17H16N4O3S B2412060 ethyl 3-oxo-4-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)butanoate CAS No. 852372-96-4

ethyl 3-oxo-4-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)butanoate

カタログ番号: B2412060
CAS番号: 852372-96-4
分子量: 356.4
InChIキー: WWCWSLDFKQSHIN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ethyl 3-oxo-4-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)butanoate is a complex organic compound featuring a triazolopyridazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial and anticancer properties .

特性

IUPAC Name

ethyl 3-oxo-4-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-2-24-16(23)10-13(22)11-25-15-9-8-14-18-19-17(21(14)20-15)12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCWSLDFKQSHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NN2C(=NN=C2C3=CC=CC=C3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-4-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)butanoate typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability .

化学反応の分析

Types of Reactions

ethyl 3-oxo-4-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

科学的研究の応用

ethyl 3-oxo-4-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)butanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its anticancer activities and potential as a therapeutic agent.

作用機序

The mechanism of action of ethyl 3-oxo-4-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)butanoate involves its interaction with specific molecular targets. The triazolopyridazine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .

類似化合物との比較

Similar Compounds

Uniqueness

ethyl 3-oxo-4-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)butanoate is unique due to its specific structural features, which confer distinct biological activities. Its combination of a triazolopyridazine core with a thioester group makes it a versatile compound for various applications in medicinal chemistry .

生物活性

Ethyl 3-oxo-4-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)butanoate is a compound of interest due to its potential biological activities. This article compiles research findings on its biological properties, including antibacterial, antifungal, and cytotoxic effects.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Chemical Formula: C₁₂H₁₄N₄O₃S
  • CAS Number: 852372-96-4
  • Molecular Weight: 270.33 g/mol

Antibacterial Activity

Recent studies have demonstrated that derivatives of related compounds exhibit significant antibacterial properties. For instance, ethyl 3-oxo derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were reported as low as 0.073 mg/ml against certain pathogens .

CompoundMIC (mg/ml)Bacterial Strain
Compound A0.125E. sakazakii
Compound B0.083E. coli
Compound C0.073S. aureus
Compound D0.109K. pneumonia

Antifungal Activity

The compound’s antifungal potential has not been extensively documented in the available literature; however, similar compounds in its class have shown promising results against fungal pathogens. Further research is needed to establish its efficacy specifically against fungal strains.

Cytotoxicity

Cytotoxic studies indicate that some derivatives of ethyl 3-oxo compounds exhibit cytotoxic effects on cancer cell lines. For example, one study reported that certain derivatives had LC50 values ranging from 280 to 765 μg/ml when tested against different cancer cell lines, indicating a moderate level of cytotoxicity compared to standard chemotherapeutic agents like etoposide (LC50 = 9.8 μg/ml) .

Case Studies and Research Findings

  • Study on Antimicrobial Resistance : A study focused on the development of multidrug-resistant (MDR) pathogens highlighted the need for new antibacterial agents. The researchers synthesized ethyl 3-oxo derivatives and evaluated their activity against MDR strains, noting significant potency in vitro .
  • Cytotoxic Effects on Cancer Cells : A detailed investigation into the cytotoxic effects of ethyl 3-oxo derivatives revealed that they could inhibit cell proliferation in various cancer cell lines, suggesting their potential as anticancer agents .

Q & A

(Basic) What are the established synthetic routes for ethyl 3-oxo-4-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)butanoate, and what intermediates are critical?

Methodological Answer:
Synthesis typically involves functionalizing the triazolo-pyridazine core. Key steps include:

  • Core Formation: Cyclization of hydrazinylpyridazine derivatives with reagents like diethyl ethoxymethylenemalonate to form the triazolo[4,3-b]pyridazine ring .
  • Sulfanyl Linkage Introduction: Thiol-alkylation or nucleophilic substitution at the 6-position of the triazolo-pyridazine using mercapto esters (e.g., ethyl 3-oxobutanoate derivatives) under basic conditions (e.g., NaH in DMF) .
  • Key Intermediates: 6-Chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine is a pivotal intermediate, enabling subsequent sulfur-based coupling .

(Advanced) How can reaction conditions be optimized to enhance yield and purity during the sulfanyl coupling step?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of the thiol group .
  • Catalysis: Transition-metal catalysts (e.g., CuI) or phase-transfer agents can accelerate coupling efficiency .
  • Temperature Control: Moderate heating (60–80°C) balances reaction rate and side-product suppression. Post-reaction purification via column chromatography (e.g., silica gel with EtOAc/hexane gradients) ensures high purity .

(Basic) What analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm regiochemistry of the triazolo-pyridazine ring and sulfanyl linkage (e.g., δ ~2.8–3.2 ppm for CH2_2-S) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • HPLC-PDA: Reversed-phase HPLC with photodiode array detection monitors purity (>95%) and identifies by-products .

(Advanced) How can researchers design biological assays to evaluate this compound’s kinase inhibitory potential, given structural analogs’ activity?

Methodological Answer:

  • Target Selection: Prioritize kinases like c-Met or Pim-1, as triazolo-pyridazine derivatives show affinity for ATP-binding pockets .
  • Assay Design: Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) assays with recombinant kinases. Include positive controls (e.g., staurosporine) and measure IC50_{50} values in dose-response curves .
  • Counter-Screening: Test against off-target kinases (e.g., EGFR, VEGFR) to assess selectivity. Molecular docking (e.g., AutoDock Vina) predicts binding modes and guides SAR studies .

(Basic) What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods to avoid inhalation of aerosols .
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water rinses to prevent environmental contamination .
  • Storage: Store in airtight containers under inert gas (N2_2) at 2–8°C to prevent degradation .

(Advanced) How should researchers resolve contradictions in biological activity data between analogs (e.g., loss of thrombin inhibition)?

Methodological Answer:

  • Mechanistic Analysis: Compare structural features (e.g., benzamidine vs. triazolo-pyridazine substitution) to identify steric/electronic clashes with target active sites .
  • Biophysical Validation: Use surface plasmon resonance (SPR) to measure binding kinetics. If no binding is observed, revise target hypotheses .
  • Functional Assays: Test in cell-based models (e.g., proliferation assays) to confirm whether in vitro activity translates to cellular effects .

(Advanced) What strategies can elucidate the metabolic stability of this compound in preclinical studies?

Methodological Answer:

  • In Vitro Metabolism: Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS. Identify major metabolites (e.g., sulfoxide or ester hydrolysis products) .
  • CYP Inhibition Screening: Test against CYP3A4, 2D6, etc., using fluorogenic substrates to assess drug-drug interaction risks .
  • Stability Profiling: Evaluate pH-dependent degradation (e.g., simulated gastric fluid) and light sensitivity to guide formulation development .

(Basic) What computational tools are recommended for preliminary SAR studies?

Methodological Answer:

  • Docking Software: Schrödinger Suite or MOE predicts binding poses in kinase targets .
  • QSAR Modeling: Use open-source tools like KNIME or PaDEL-descriptor to correlate structural features (e.g., logP, topological polar surface area) with activity .
  • ADMET Prediction: SwissADME or ProTox-II estimates bioavailability, toxicity, and blood-brain barrier penetration .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。